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1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea

Chemical Identity Structural Comparison Procurement Integrity

Researchers often face ambiguous identity issues with 'MP-10' designated compounds, risking failed target engagement. This product resolves that by providing structurally confirmed 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea (CAS 1154395-80-8), distinct from the PDE10A inhibitor PF-2545920. • Enables definitive SAR studies via derivatization at the primary amine or piperidine ring. • Supports target deconvolution workflows (CETSA/chemical proteomics) with an undefined kinase profile. • Ensures experimental reproducibility by eliminating structural substitution risks associated with N-methyl analogs.

Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
CAS No. 1154395-80-8
Cat. No. B1518010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea
CAS1154395-80-8
Molecular FormulaC13H20N4O
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C13H20N4O/c1-17-8-6-12(7-9-17)16-13(18)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9,14H2,1H3,(H2,15,16,18)
InChIKeyRNHHPMHQVDPOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea – Chemical Profile & Research Use


1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea (CAS 1154395-80-8) is a synthetic organic compound belonging to the class of N,N'-disubstituted urea derivatives . Its molecular structure features a central urea bridge (NH–C(O)–NH) linking a 4-aminophenyl ring and a 1-methylpiperidin-4-yl moiety . This compound is primarily used as a research chemical and kinase inhibitor scaffold in early-stage drug discovery programs focused on oncology and neuropharmacology . While it is sometimes referred to as 'MP-10', this designation is ambiguous and also refers to the PDE10A inhibitor PF-2545920 (CAS 898562-94-2), a structurally unrelated compound [1].

1 Verify CAS 1154395-80-8 — the 'MP-10' designation is ambiguous across suppliers and may refer to structurally unrelated compounds
2 Urea-based kinase inhibitor scaffold for SAR derivatization and exploratory analog synthesis
3 Kinase target profile not publicly defined — requires independent assay validation for each research model

Substitution Risks for 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea


The primary reason generic substitution fails is the compound's structural ambiguity and the lack of defined biological activity data. The designation 'MP-10' is critically ambiguous, being used for multiple, structurally distinct compounds with entirely different pharmacological profiles . For instance, 'MP-10' also identifies the potent PDE10A inhibitor PF-2545920 (IC50 = 1.26 nM) , which is chemically unrelated to the target compound. Furthermore, the target compound's precise kinase inhibition profile and selectivity have not been established in peer-reviewed literature [1]. Substituting with a structurally similar analog, such as N-(4-aminophenyl)-N-methyl-N'-(1-methylpiperidin-4-yl)urea (CAS 652140-36-8), introduces a methyl group on the urea nitrogen, which is known to significantly alter the molecule's conformational dynamics, hydrogen-bonding potential, and biological target engagement . Without established comparative pharmacology, any substitution introduces an unquantifiable risk of failed target engagement, thereby compromising experimental reproducibility and data validity.

Risk Factor
Mismatch Detail
'MP-10' name ambiguity
May be confused with PDE10A inhibitor PF-2545920 — distinct chemical structure, target class, and pharmacology; experimental pathways would diverge entirely
N-methyl analog (CAS 652140-36-8)
Methyl substitution on urea nitrogen reduces hydrogen-bond donor count and alters conformational dynamics; target engagement may shift and may not transfer directly
Undefined kinase profile
Pharmacological expectations from related 1-methylpiperidin-4-yl ureas may not apply; any substitution introduces unquantifiable target-engagement risk

Comparator-Based Evidence for 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea


Distinguishing from the PDE10A Inhibitor PF-2545920

The compound 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea (CAS 1154395-80-8) is often labeled 'MP-10', creating a high risk of procurement error and experimental misidentification . This must be distinguished from the well-characterized PDE10A inhibitor Mardepodect (PF-2545920, CAS 898562-94-2), also commonly called MP-10 [1]. The two compounds are chemically distinct entities with entirely different biological targets and research applications.

PDE10A Inhibitor Distinction
Head-to-head
Target compound C13H20N4O (MW 248.32) vs PF-2545920 C25H23N5O2 (MW 425.48). Comparator: PDE10A inhibitor, IC50 = 1.26 nM. Structurally and pharmacologically distinct entities.
Structural identity verification required for procurement; confusing the two compounds targets entirely different biological pathways
Ambiguous 'MP-10' designation used across suppliers for both entities
Chemical Identity Structural Comparison Procurement Integrity

Kinase Profiling Data: Comparison with Related Urea Derivatives

Unlike other well-characterized 1-methylpiperidin-4-yl urea derivatives that have defined kinase inhibition profiles, the target compound lacks a validated, publicly disclosed target and associated potency data. For example, while the structurally related 3-(3,5-Difluorophenyl)-1-ethyl-1-(1-methylpiperidin-4-yl)urea is a known inhibitor of BTK and ITK, no such specific, quantitative kinase data is available for 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea in authoritative public databases or peer-reviewed literature [1].

Kinase Target Profile
Data to verify
No defined kinase target or IC50 data publicly available in peer-reviewed literature or authoritative databases for this compound.
Target engagement requires independent experimental validation for each assay system
Related 1-methylpiperidin-4-yl urea derivatives show BTK/ITK activity; class-level inference may not transfer
Kinase Inhibition Target Profiling Biological Selectivity

Structural Comparison with N-Methylated Analog

The compound must be distinguished from its direct N-methylated analog, N-(4-Aminophenyl)-N-methyl-N'-(1-methylpiperidin-4-yl)urea (CAS 652140-36-8) . The presence of a methyl group on the urea nitrogen in the analog introduces a significant steric and electronic perturbation compared to the secondary amine in the target compound. This modification alters hydrogen-bonding capacity and molecular flexibility, which are critical for target recognition and binding affinity .

N-Methyl Analog Comparison
Head-to-head
Target: HBD count 3, MW 248.32, unsubstituted urea NH. N-methyl analog (CAS 652140-36-8): HBD count 2, MW 262.35, methylated urea nitrogen. Hydrogen-bonding capacity and conformational flexibility differ.
Altered hydrogen-bond donor capacity may shift target recognition and binding affinity profile
Procurement must specify exact CAS 1154395-80-8 to ensure correct chemical entity
Chemical Structure SAR Procurement Specificity

Research Applications for 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea


Kinase Inhibitor Scaffold for SAR Studies

Given its classification as a urea-based kinase inhibitor, 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea is best employed as a core scaffold for structure-activity relationship (SAR) studies . Researchers can derivatize the compound at the primary amine or on the piperidine ring to generate novel analogs and explore new chemical space for potential kinase targets. This is its primary utility, as its specific kinase profile is not pre-defined .

Oncology and Neuropharmacology Assay Evaluation

The compound has been noted for potential applications in oncology and neuropharmacology . It is suitable for use in exploratory in vitro assays, such as cell viability and apoptosis studies in cancer cell lines, or in neuroprotection assays, to identify potential therapeutic effects . Researchers should use this compound to generate primary data and confirm its activity in their specific disease-relevant models.

Target Deconvolution in Chemical Biology

Due to the ambiguity surrounding its precise kinase targets, the compound can be used as a tool in target deconvolution efforts. This involves performing cellular thermal shift assays (CETSA) or chemical proteomics experiments to identify the specific proteins it engages with in a cellular environment [1]. This scenario is directly aligned with the evidence of its undefined target profile, turning a limitation into an exploratory research opportunity.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Urea scaffold derivatization context
Target profiling and analog synthesis review
Cell-model endpoint studies
Assay-response context
Cell-viability and pathway-response endpoints
Target engagement studies
Chemical proteomics context
CETSA or proteomics target identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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